molecular formula C12H8ClFO B6373406 4-(2-Chlorophenyl)-3-fluorophenol, 95% CAS No. 1261964-41-3

4-(2-Chlorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373406
CAS No.: 1261964-41-3
M. Wt: 222.64 g/mol
InChI Key: CWJKZUZXBFBMGK-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-fluorophenol, 95% (abbreviated as 4-CPF-95%) is an organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid with a melting point of 60-62 °C and a molecular weight of 169.56 g/mol. The compound is soluble in water, methanol, ethanol, and acetone, and has a low vapor pressure. 4-CPF-95% is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

4-CPF-95% has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs. It has been used as an intermediate in the synthesis of a variety of drugs, including antidepressants, anti-inflammatory agents, and anticonvulsants. In addition, 4-CPF-95% has been used in the synthesis of various polymers, such as polyethylene terephthalate and polyvinyl chloride. It has also been used in the synthesis of various dyes, such as rhodamine B and eosin Y.

Mechanism of Action

The mechanism of action of 4-CPF-95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other drugs, such as cyclooxygenase. In addition, 4-CPF-95% is thought to act as an inhibitor of the cytochrome P450 enzyme system, which is responsible for the metabolism of a variety of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPF-95% are not fully known. However, it is believed that the compound may have anti-inflammatory and analgesic effects, as well as anticonvulsant and antidepressant effects. In addition, 4-CPF-95% has been found to inhibit the activity of cyclooxygenase and the cytochrome P450 enzyme system, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CPF-95% in laboratory experiments is its low cost and its availability in a variety of forms. In addition, the compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, the compound is not very soluble in water and is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-CPF-95%. These include the development of new drugs and drug delivery systems, the synthesis of novel compounds, and the development of new polymers. In addition, further research is needed to determine the full biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, more research is needed to determine the potential toxicity of 4-CPF-95%.

Synthesis Methods

4-CPF-95% is synthesized by a two-step process. The first step involves the reaction of 2-chlorophenol with trifluoroacetic acid in the presence of a catalyst, such as pyridine or triethylamine. This reaction produces 4-chloro-3-fluorophenol (4-CPF), which is then reacted with sodium hydroxide to produce 4-CPF-95%. The reaction is carried out in a mixture of ethanol, water, and sodium hydroxide at a temperature of 60-80 °C for 1-2 hours. The product is then isolated and purified by recrystallization.

Properties

IUPAC Name

4-(2-chlorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKZUZXBFBMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684207
Record name 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-41-3
Record name 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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